molecular formula C30H27N5O5S B2592627 ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate CAS No. 443354-36-7

ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2592627
CAS No.: 443354-36-7
M. Wt: 569.64
InChI Key: DDBRMBLUOFVKFQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a hybrid scaffold that integrates multiple pharmacophoric elements:

  • Ethyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
  • 4-Oxo-3,4-dihydroquinazolin-2-yl core: A heterocyclic system associated with kinase inhibition and anticancer activity .
  • Indol-3-ylpropanamido moiety: The indole group is a common motif in bioactive molecules, contributing to interactions with hydrophobic pockets in target proteins (e.g., serotonin receptors) .

Properties

IUPAC Name

ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O5S/c1-2-40-29(39)19-11-14-21(15-12-19)32-27(37)18-41-30-33-25-10-6-4-8-23(25)28(38)35(30)34-26(36)16-13-20-17-31-24-9-5-3-7-22(20)24/h3-12,14-15,17,31H,2,13,16,18H2,1H3,(H,32,37)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBRMBLUOFVKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The quinazolinone structure is often formed through the condensation of anthranilic acid derivatives with amides or esters . The final step involves the coupling of the indole and quinazolinone derivatives with ethyl 4-aminobenzoate under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The quinazolinone structure can inhibit certain enzymes, leading to therapeutic effects . The benzoate ester can enhance the compound’s bioavailability and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of indole, quinazolinone, and sulfanyl acetamide groups. Below is a comparative analysis with similar ethyl benzoate derivatives (Table 1):

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound ID/Name Key Substituents Molecular Weight (Da)* Notable Properties/Activities
Target Compound Indole-quinazolinone-thioether ~563.6 Hypothesized kinase inhibition
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine-phenethylamine ~377.4 Potential CNS activity (unconfirmed)
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Methylisoxazole-phenethylthioether ~385.5 Enhanced metabolic stability
Oxadiazole-thiol derivative () Indole-oxadiazole-thiol ~189 (fragment) Antimicrobial activity reported

*Molecular weights estimated using ChemDraw.

Key Observations :

The oxadiazole in ’s compound introduces a rigid, planar structure, whereas the quinazolinone’s fused ring system could enhance π-π stacking interactions .

Functional Group Impact: The sulfanyl acetamide linker in the target compound differs from the phenethylamino (I-6230) or phenethylthio (I-6373) groups, possibly altering solubility and pharmacokinetics .

Biological Activity: While highlights antimicrobial activity for oxadiazole-thiol-indole derivatives, the target compound’s quinazolinone-thioether hybrid may shift activity toward kinase or protease inhibition, as seen in other quinazolinone-based drugs (e.g., gefitinib) .

Research Findings and Limitations

  • Synthetic Challenges: The coupling of indole-propanamido to the quinazolinone core may require precise reaction conditions to avoid thioether oxidation or ester hydrolysis .
  • Data Gaps: No experimental data on the target compound’s solubility, stability, or bioactivity are provided in the evidence. Further in vitro assays are needed to validate hypothesized activities.

Biological Activity

Ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that combines elements of indole and quinazoline structures. Its biological activity is of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.

Chemical Structure

The compound can be broken down into several key components:

  • Indole moiety : Known for its role in various biological activities.
  • Quinazoline core : Associated with a range of pharmacological effects, including anti-cancer and anti-microbial properties.
  • Thioether linkage : This feature may enhance the compound's biological activity by affecting its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated low MIC values against various bacterial strains, including Staphylococcus aureus and MRSA. For example, a related indolylquinazolinone showed an MIC of 0.98 μg/mL against MRSA .
  • Fungal Activity : The compound also exhibits antifungal properties, with certain derivatives showing significant activity against Candida albicans (MIC values around 7.80 μg/mL) .

Anticancer Activity

The anticancer potential of this compound class is noteworthy:

  • Cytotoxicity : Several synthesized compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values often less than 10 μM. Notably, some compounds preferentially suppress the growth of rapidly dividing cells compared to slower-growing non-tumor cells .
  • Mechanism of Action : The mechanism may involve interference with cellular proliferation pathways or induction of apoptosis in cancer cells.

Antitubercular Activity

The compound has shown promise in antitubercular applications:

  • Inhibition of Mycobacterium tuberculosis : Certain derivatives were effective in inhibiting the growth of M. tuberculosis, suggesting potential for development as anti-tubercular agents .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of a related quinazolinone derivative demonstrated significant inhibition of biofilm formation by Staphylococcus species without affecting planktonic cell viability. This suggests a potential application in preventing chronic infections associated with biofilms .

Case Study 2: Anticancer Properties

In vitro studies on indolylquinazolinones indicated that specific compounds exhibited selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) while sparing normal fibroblasts, highlighting their potential as targeted cancer therapies .

Research Findings Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialMRSA, Staphylococcus aureusMIC = 0.98 μg/mL
AntifungalCandida albicansMIC = 7.80 μg/mL
AnticancerA549 (lung cancer)IC50 < 10 μM
AntitubercularMycobacterium tuberculosisGrowth inhibition observed

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